molecular formula C7H3F3N4O2 B2367108 6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 477889-67-1

6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2367108
CAS No.: 477889-67-1
M. Wt: 232.122
InChI Key: ARERAMISBPJMHE-UHFFFAOYSA-N
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Description

6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a nitro group at the 6th position and a trifluoromethyl group at the 3rd position on the triazolo[4,3-a]pyridine ring system. It has a molecular formula of C7H3F3N4O2 and a molecular weight of 232.12 g/mol .

Preparation Methods

The synthesis of 6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of chlorobenzene and trifluoroacetic anhydride, followed by a series of reactions including refluxing and distillation to obtain the desired product .

Chemical Reactions Analysis

6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, trifluoroacetic anhydride, and palladium/carbon . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has various applications in scientific research:

Comparison with Similar Compounds

6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N4O2/c8-7(9,10)6-12-11-5-2-1-4(14(15)16)3-13(5)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARERAMISBPJMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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